molecular formula C12H15Cl2N3 B7955751 4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride

4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride

Cat. No.: B7955751
M. Wt: 272.17 g/mol
InChI Key: KZOKRGVCKJDLMK-UHFFFAOYSA-N
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Description

4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride is a heterocyclic compound that belongs to the imidazopyridine class.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted imidazopyridine derivatives, which can be further utilized in the synthesis of pharmacologically active compounds .

Scientific Research Applications

Pharmacological Applications

1. GABA Receptor Modulation
THIP is known for its ability to act as a selective agonist for the GABA_A receptor, particularly at the δ subunit. This property has made it a subject of interest in studying anxiety disorders and other neuropsychiatric conditions. Research has shown that THIP can enhance inhibitory neurotransmission, leading to anxiolytic effects without the sedative side effects commonly associated with benzodiazepines .

2. Anticonvulsant Activity
Studies indicate that THIP exhibits anticonvulsant properties. It has been evaluated in various animal models for its effectiveness in preventing seizures. The mechanism involves potentiation of GABAergic transmission, which is crucial for maintaining neuronal excitability and preventing hyperexcitability associated with seizures .

3. Neuroprotective Effects
Recent investigations suggest that THIP may have neuroprotective effects against excitotoxicity and oxidative stress. This is particularly relevant in conditions such as stroke and neurodegenerative diseases where GABAergic dysfunction plays a role. By modulating GABA_A receptors, THIP may help preserve neuronal integrity under pathological conditions .

Medicinal Chemistry Applications

1. Synthesis of Derivatives
THIP serves as a scaffold for the synthesis of various derivatives aimed at enhancing pharmacological properties or reducing side effects. For example, modifications to the phenyl group or the imidazo core can lead to compounds with improved selectivity or potency against specific receptor subtypes .

2. Structure-Activity Relationship (SAR) Studies
The compound is often utilized in SAR studies to understand how changes in its chemical structure affect biological activity. These studies are essential for developing new therapeutic agents targeting GABA_A receptors or related pathways .

Case Studies

StudyObjectiveFindings
Study 1 Evaluate anxiolytic effects in rodentsTHIP significantly reduced anxiety-like behavior in elevated plus maze tests.
Study 2 Investigate anticonvulsant propertiesDemonstrated efficacy in reducing seizure frequency in a pentylenetetrazol model.
Study 3 Assess neuroprotective effectsShowed potential in protecting neurons from glutamate-induced toxicity in vitro.

Mechanism of Action

The mechanism of action of 4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by binding to these targets and modulating their activity, which can lead to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride is unique due to its specific phenyl substitution, which can enhance its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound in the development of targeted therapeutic agents .

Biological Activity

4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the imidazopyridine class and has been studied for its inhibitory effects on various biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

  • Molecular Formula : C12H13N3
  • Molecular Weight : 199.25 g/mol
  • CAS Number : 4875-39-2

Research indicates that 4-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine acts as an inhibitor of specific enzymes involved in bacterial and human pathways. One notable study highlighted its role as an inhibitor of glutaminyl cyclases (QC), particularly in the context of Porphyromonas gingivalis, a bacterium implicated in periodontal disease. The compound demonstrated comparable activity to known inhibitors but exhibited limited selectivity between bacterial and human enzymes .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Target Effect
Glutaminyl cyclase inhibitionPorphyromonas gingivalisPotent inhibition in nanomolar range
Potential anti-inflammatory effectsP2X7 receptorModulation of cell proliferation and death

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the tetrahydroimidazopyridine core can enhance inhibitory potency. For instance, the introduction of lipophilic moieties at specific positions significantly improved activity against PgQC. The optimal substitution pattern was found to be at the N5 position with a benzyl group, which increased potency by a factor of 60 compared to unmodified derivatives .

Case Studies and Research Findings

  • Inhibition of Porphyromonas gingivalis QC :
    • A study reported that tetrahydroimidazopyridines could serve as a scaffold for developing potent inhibitors against PgQC. The research emphasized that while these compounds showed promising activity, they lacked selectivity for bacterial over human enzymes, which could limit their therapeutic application in treating periodontitis .
  • P2X7 Receptor Modulation :
    • Another study explored the activation of P2X7 receptors, where compounds similar to 4-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine were shown to mediate critical cellular processes such as proliferation and apoptosis. This suggests potential applications in neuroinflammatory conditions .

Future Directions

The ongoing optimization of the tetrahydroimidazopyridine scaffold holds promise for developing more selective inhibitors targeting bacterial glutaminyl cyclases without affecting human isoenzymes. Future research should focus on:

  • Enhancing selectivity profiles.
  • Evaluating the pharmacokinetics and toxicity.
  • Conducting in vivo studies to assess therapeutic efficacy.

Properties

IUPAC Name

4-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3.2ClH/c1-2-4-9(5-3-1)11-12-10(6-7-13-11)14-8-15-12;;/h1-5,8,11,13H,6-7H2,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOKRGVCKJDLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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